ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
Description
Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine-derived compound characterized by a xanthine core modified with a methyl group at position 3 and an ethyl acetate moiety at position 5. The compound is synthesized via alkylation of 3-methylpurine-2,6-dione with ethyl 2-chloroacetate under basic conditions, often using catalysts like TEBA (N,N,N-triethylbenzylammonium chloride) .
Properties
IUPAC Name |
ethyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-3-18-6(15)4-14-5-11-8-7(14)9(16)12-10(17)13(8)2/h5H,3-4H2,1-2H3,(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIAFGUWHTTZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylxanthine and ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Key Reagents and Conditions
Chemical Reactivity and Reaction Pathways
The compound exhibits ester functionality , enabling hydrolytic and nucleophilic reactions:
Hydrolysis
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Alkaline conditions : Under strong alkaline conditions (e.g., 0.1 M NaOH, pH 13), the ester undergoes complete hydrolysis to yield the parent acid (theophylline-7-acetic acid). This is confirmed by HPLC analysis showing linear degradation .
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Mild conditions : The ester is stable in physiological pH and gastrointestinal environments, resisting hydrolysis for extended periods .
Nucleophilic Substitution
The purine ring’s position 2 is reactive due to the ethyl acetate group. Substitution reactions with nucleophiles (e.g., propargyl alcohol) can occur, as observed in related compounds .
Structural Characterization
The compound is analyzed using:
Spectroscopic Data
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1H NMR :
-
13C NMR :
-
Mass Spectrometry :
Stability and Reactivity Trends
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of purines, including ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate, exhibit significant antibacterial and antifungal properties. In a study involving various synthesized purine derivatives:
- Compounds derived from ethyl cyanoacetate demonstrated potent activity against Escherichia coli and Candida albicans, with IC50 values as low as 0.82 µg/mL for antifungal activity .
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that certain purine derivatives could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The effective concentrations ranged between 2.43 to 14.65 µM . The mechanism of action appears to involve apoptosis induction and microtubule destabilization, making it a candidate for further development in cancer therapy.
Drug Design and Development
This compound serves as a scaffold for designing novel drugs targeting various diseases. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
Molecular Modeling Studies
Computational studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound and its derivatives. These studies are crucial for understanding the pharmacokinetics and optimizing the drug design process .
Plant Growth Regulators
Research indicates that purine derivatives can act as plant growth regulators. This compound may influence plant growth by modulating hormonal pathways or enhancing stress resistance in plants.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Synthesis of Novel Purine Derivatives | Several compounds exhibited strong antimicrobial activity against E. coli and C. albicans | Development of new antibiotics |
| Anticancer Activity Evaluation | Compounds showed significant growth inhibition in cancer cell lines | Potential anticancer therapies |
| Molecular Docking Studies | Identified binding affinities to key biological targets | Drug design optimization |
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Purine Core
The pharmacological and physicochemical properties of purine derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogues:
Key Observations :
Pharmacological Activity
Insights :
- The target compound exhibits moderate affinity for the 5-HT7 receptor, suggesting utility in mood disorders .
- Amide derivatives (e.g., ) demonstrate enhanced 5-HT6 affinity due to hydrogen-bonding interactions with the benzothiazole moiety.
- Brominated analogues show promise in inflammation, likely due to electrophilic reactivity .
Physicochemical and Computational Properties
Table 3: Computed Molecular Properties
Analysis :
- Lower XLogP3 values (e.g., target compound) correlate with improved aqueous solubility, critical for oral bioavailability.
- Bromine substitution increases lipophilicity, favoring membrane penetration .
Biological Activity
Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine derivative with potential biological significance. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₅O₃ |
| Molecular Weight | 251.24 g/mol |
| CAS Number | 102838-42-6 |
Synthesis typically involves multi-step organic reactions, starting from purine derivatives and introducing the ethyl acetate moiety through substitution reactions under controlled conditions to ensure high yield and purity .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have been tested for their ability to scavenge free radicals and protect against oxidative stress in various cellular models .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For example, compounds structurally related to it demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (A375) cell lines . These findings suggest a mechanism involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may interact with specific enzymes, including those involved in metabolic pathways. Studies have indicated that similar purine derivatives can act as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cancer proliferation .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or interfere with signaling pathways critical for cell survival and proliferation. The structural features of the compound allow it to mimic natural substrates or inhibitors within these pathways .
Case Studies
- Antioxidant Assessment : A study evaluated the antioxidant capacity of various purine derivatives using DPPH and ABTS assays. This compound showed significant scavenging activity comparable to established antioxidants.
- Anticancer Evaluation : In a comparative study against methotrexate (MTX), this compound exhibited lower IC50 values in MCF-7 cells than MTX, indicating a promising therapeutic potential in cancer treatment .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate, and what reaction conditions critically influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving ethyl oxalyl monochloride and substituted purine precursors under reflux conditions. Key factors include solvent choice (e.g., DMF or THF), temperature control (80–100°C), and catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling steps). Post-reaction purification via silica gel chromatography is essential to isolate the product with >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles (e.g., C10–N1–C7: 111.84°) and confirms stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., ethyl ester protons at δ ~4.2 ppm).
- HPLC-UV/IR : Validates purity and detects residual solvents .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, heat (>40°C), or acidic/basic conditions, which degrade the purine core .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental persistence and ecological impact of this compound?
- Methodological Answer : Use a tiered approach:
- Laboratory studies : Measure hydrolysis rates (pH 4–9) and photodegradation under UV light (λ = 254 nm).
- Ecotoxicology assays : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.
- Field simulations : Monitor degradation in soil/water matrices with LC-MS/MS quantification .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural validation?
- Methodological Answer :
- Dynamic NMR : Investigate conformational flexibility (e.g., tautomerism in the purine ring).
- DFT calculations : Compare experimental bond angles (e.g., C18–C19–C20–O5: −152.67°) with computational models to identify discrepancies .
- Multi-technique validation : Cross-reference IR, MS, and X-ray data to confirm structural assignments .
Q. What strategies optimize the synthesis of this compound to improve scalability and purity for in vivo studies?
- Methodological Answer :
- Flow chemistry : Reduces reaction time and improves heat management for exothermic steps.
- Microwave-assisted synthesis : Enhances yields in cyclization steps (e.g., purine ring closure).
- Quality control : Implement inline PAT (Process Analytical Technology) for real-time purity monitoring .
Q. How can informer libraries be utilized to study the reactivity of this compound in diverse chemical environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
